3-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-17(15-11-14-3-1-2-4-16(14)24-18(15)23)21-8-5-13(6-9-21)12-26-19-20-7-10-25-19/h1-4,11,13H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVABHATRLCYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:
Key Observations:
Coumarin Derivatives: Warfarin’s anticoagulant activity is mediated through vitamin K epoxide reductase inhibition. The target compound’s piperidine and thiazole groups may redirect its mechanism toward non-anticoagulant pathways, such as kinase or protease inhibition .
Thiazole/Dihydrothiazole Analogs: 4,5-Dimethyl-2-propylthiazole () is primarily used in flavoring, but its structural similarity to the target compound’s dihydrothiazole group hints at possible antimicrobial or antioxidant properties.
Hybrid Molecules :
- The combination of coumarin, piperidine, and dihydrothiazole may synergize to target multiple pathways. For example, coumarin’s DNA-intercalating ability could pair with thiazole’s enzyme-inhibitory effects for anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one?
- Answer : Synthesis typically involves multi-step reactions, including (1) coupling of thiazole derivatives with piperidine intermediates and (2) chromenone core formation. For example, thioether linkages can be formed via nucleophilic substitution between 4,5-dihydrothiazole-2-thiol and chloromethyl-piperidine derivatives under basic conditions. Solvent selection (e.g., ethanol, DMF) and temperature control (e.g., reflux) are critical for optimizing yields. Purification often employs column chromatography or recrystallization, with yields ranging from 6% to 39% depending on steric and electronic factors .
Q. How is the structural integrity and purity of this compound validated post-synthesis?
- Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm, piperidine aliphatic signals at δ 1.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is standard, with retention times matched to reference compounds .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z) align with theoretical values .
Q. What solvents and reaction conditions are optimal for achieving high yields in key synthetic steps?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or methanol is preferred for condensation steps. Reaction temperatures vary: thioether formation proceeds at 0–5°C to minimize side reactions, while chromenone cyclization may require reflux (80–100°C). Catalytic bases like NaOH or K2CO3 are often used .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the thiazole or chromenone moieties) influence biological activity?
- Answer : Substituents impact pharmacokinetics and target binding. For example:
- Electron-withdrawing groups (e.g., nitro, CF3) on the chromenone enhance stability but may reduce solubility.
- Bulky substituents on the piperidine ring can sterically hinder enzyme interactions. Comparative studies using analogues with methoxy, chloro, or phenyl groups reveal activity trends against specific biological targets (e.g., antimicrobial assays in ) .
Q. How can researchers reconcile discrepancies in reported synthetic yields across studies?
- Reaction Scale : Micropore vs. bulk synthesis.
- Purification Methods : Column chromatography vs. recrystallization.
- Steric Effects : Bulky substituents reducing reaction efficiency.
Methodological transparency (e.g., reporting solvent ratios, catalyst loadings) and reproducibility protocols (e.g., triplicate runs) are essential .
Q. What experimental design considerations are critical for assessing environmental stability or degradation pathways?
- Answer : Long-term stability studies should:
- Use accelerated degradation models (e.g., elevated temperature, UV exposure) to predict half-life.
- Monitor hydrolysis/oxidation products via LC-MS.
- Evaluate partitioning coefficients (log P) to predict environmental distribution (e.g., soil vs. water). highlights protocols for tracking abiotic/biotic transformations .
Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) in biological assays?
- Answer : SAR studies require:
- Diverse Analogues : Synthesize derivatives with systematic substituent changes (e.g., ’s 58–61).
- High-Throughput Screening : Use enzyme inhibition assays (e.g., kinase targets) or cell-based cytotoxicity tests.
- Computational Modeling : Molecular docking (e.g., AutoDock) to predict binding affinities. emphasizes iterative synthesis and testing cycles .
Q. How can crystallographic data resolve ambiguities in stereochemistry or conformation?
- Bond Angles/Lengths : Confirm thiazole and chromenone ring geometries.
- Hydrogen Bonding : Identify interactions influencing molecular packing.
- Chirality : Assign absolute configurations (R/S) for stereocenters. Data-to-parameter ratios >15 ensure reliability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
